(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid
CAS No.: 135101-19-8
Cat. No.: VC21228812
Molecular Formula: C17H20N2O4
Molecular Weight: 316.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135101-19-8 |
|---|---|
| Molecular Formula | C17H20N2O4 |
| Molecular Weight | 316.35 g/mol |
| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-3-ylpropanoic acid |
| Standard InChI | InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)9-11-8-12-6-4-5-7-13(12)18-10-11/h4-8,10,14H,9H2,1-3H3,(H,19,22)(H,20,21)/t14-/m1/s1 |
| Standard InChI Key | ZJIPRFVJGMPMPL-CQSZACIVSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC1=CC2=CC=CC=C2N=C1)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2N=C1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2N=C1)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid is characterized by its specific structural features that define its chemical identity and reactivity. The compound contains a chiral center with R-configuration at the alpha carbon of the amino acid, which is crucial for its biological interactions and synthetic utility.
The compound is identified by several key chemical identifiers that distinguish it from related structures:
| Property | Value |
|---|---|
| CAS Number | 135101-19-8 |
| Molecular Formula | C₁₇H₂₀N₂O₄ |
| Molecular Weight | 316.35 g/mol |
| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-3-ylpropanoic acid |
| Standard InChI | InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)9-11-8-12-6-4-5-7-13(12)18-10-11/h4-8,10,14H,9H2,1-3H3,(H,19,22)(H,20,21)/t14-/m1/s1 |
| Standard InChIKey | ZJIPRFVJGMPMPL-CQSZACIVSA-N |
The structure features several important functional groups that contribute to its chemical behavior:
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The Boc (tert-butoxycarbonyl) protecting group, which shields the amino function and provides acid-labile protection commonly used in peptide synthesis
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The carboxylic acid moiety, which enables formation of amides, esters, and other derivatives
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The quinoline heterocycle attached at the 3-position, which contributes aromatic character and potential for π-π interactions
Stereochemical Features
The compound possesses a defined stereogenic center at the alpha carbon with R-configuration, indicated by the (2R) prefix in its name. This stereochemistry is critical for its biological recognition and activity, as biological systems often respond differently to different stereoisomers of the same compound. The R-configuration means that, according to the Cahn-Ingold-Prelog priority rules, the groups around the stereogenic center are arranged in a clockwise direction when the lowest priority group is positioned away from the observer.
Structural Comparison with Related Compounds
Understanding the relationship between (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid and structurally similar compounds provides valuable insights into its unique properties and potential applications. A closely related compound is 2-((tert-Butoxycarbonyl)amino)-3-(quinolin-4-yl)propanoic acid, which differs primarily in the position of attachment to the quinoline ring system.
| Feature | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid | 2-((tert-Butoxycarbonyl)amino)-3-(quinolin-4-yl)propanoic acid |
|---|---|---|
| CAS Number | 135101-19-8 | 851307-45-4 |
| Molecular Formula | C₁₇H₂₀N₂O₄ | C₁₇H₂₀N₂O₄ |
| Molecular Weight | 316.35 g/mol | 316.35 g/mol |
| Quinoline Attachment | 3-position | 4-position |
| Stereochemistry | R-configuration | Not specified in available data |
| InChIKey | ZJIPRFVJGMPMPL-CQSZACIVSA-N | PYIMRQWQFOYRSI-UHFFFAOYSA-N |
The position of attachment to the quinoline ring (3-position versus 4-position) represents a significant structural difference that can affect:
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Electronic distribution within the molecule
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Spatial orientation and conformational preferences
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Interaction profiles with biological targets
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Reactivity patterns in chemical transformations
These positional isomers may exhibit different biological activities despite their similar chemical compositions, highlighting the importance of regiochemistry in structure-activity relationships.
Applications and Research Significance
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid serves as an important building block in organic synthesis, particularly in the development of pharmaceuticals and biologically active compounds. Its unique structure makes it suitable for constructing complex molecules with potential therapeutic applications.
Pharmaceutical Applications
The compound's potential pharmaceutical applications include:
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Peptide-based drug development: The protected amino acid structure allows for incorporation into peptide sequences
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Small molecule drug discovery: The quinoline moiety is found in numerous bioactive compounds and approved drugs
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Structure-activity relationship studies: The defined stereochemistry allows for precise evaluation of biological activity
Synthetic Utility
As a building block, the compound offers several advantages in synthetic chemistry:
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The Boc protecting group can be selectively removed under mild acidic conditions
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The carboxylic acid group can be derivatized to form amides, esters, and other functional groups
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The quinoline moiety provides opportunities for further functionalization through various transformations
Biological Relevance
Quinoline-containing compounds have demonstrated a wide range of biological activities, including:
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Antimalarial properties
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Anticancer activity
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Anti-inflammatory effects
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Antibacterial properties
The incorporation of a quinoline moiety into an amino acid framework may provide synergistic effects or novel biological activities that could be exploited in drug discovery efforts.
Physical and Chemical Properties
Reactivity Profile
The compound exhibits several key reactivity patterns:
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The carboxylic acid group can undergo standard acid-base reactions and form derivatives such as esters and amides
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The Boc protecting group is sensitive to acidic conditions, allowing selective deprotection
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The quinoline ring can participate in electrophilic aromatic substitution reactions, though with varying regioselectivity
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The presence of multiple nitrogen atoms and oxygen-containing groups provides potential coordination sites for metal ions
Stability Considerations
Understanding the stability parameters of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid is important for its handling, storage, and application:
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The Boc protecting group is stable under basic and neutral conditions but cleaves under acidic conditions
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The carboxylic acid may form salts in the presence of bases
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The quinoline moiety generally provides good stability to oxidation
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As with many amino acid derivatives, racemization at the alpha carbon is a potential concern under certain conditions
Future Research Directions
Based on the structural features and known applications of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid, several promising research directions can be identified:
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Development of novel peptide-based drugs incorporating this building block
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Investigation of structure-activity relationships by modifying various portions of the molecule
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Exploration of metal coordination properties for catalysis or materials science applications
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Comparative studies with the S-enantiomer to elucidate stereochemical effects on biological activity
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Development of more efficient and stereoselective synthetic routes
Research Gaps
Current research gaps that warrant investigation include:
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Detailed mechanistic studies of reactions involving this compound
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Comprehensive evaluation of biological activities against various targets
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Crystal structure determination and conformational analysis
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Exploration of green chemistry approaches to its synthesis
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